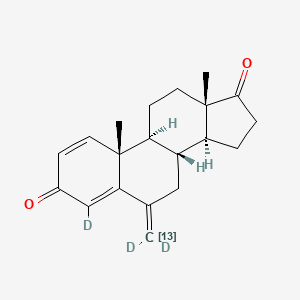
Exemestane-13C,D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exemestane-13C,D3 is a labeled compound of Exemestane, an aromatase inhibitor used primarily in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. The labeling with carbon-13 and deuterium (D3) allows for detailed pharmacokinetic and metabolic studies, providing insights into the drug’s behavior in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Exemestane-13C,D3 involves the incorporation of carbon-13 and deuterium into the Exemestane molecule. This is typically achieved through multi-step organic synthesis, where specific carbon atoms are replaced with their isotopic counterparts. The reaction conditions often involve the use of deuterated solvents and reagents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and isotopic labeling of the final product. Techniques such as liquid chromatography and mass spectrometry are employed to verify the compound’s structure and isotopic composition .
Análisis De Reacciones Químicas
Types of Reactions
Exemestane-13C,D3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Exemestane-13C,D3 is extensively used in scientific research, particularly in:
Chemistry: Studying the compound’s reactivity and stability under various conditions.
Biology: Investigating its effects on cellular processes and metabolic pathways.
Medicine: Understanding its pharmacokinetics and pharmacodynamics in the treatment of breast cancer.
Industry: Developing new formulations and delivery methods for improved therapeutic outcomes
Mecanismo De Acción
Exemestane-13C,D3 exerts its effects by irreversibly binding to the active site of the aromatase enzyme, leading to its permanent inhibition. This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. The molecular targets include the aromatase enzyme, and the pathways involved are primarily related to estrogen synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Anastrozole
- Letrozole
- Fulvestrant
Uniqueness
Exemestane-13C,D3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Unlike other aromatase inhibitors, the labeled version provides insights into the drug’s behavior in the body, making it invaluable for research purposes .
Propiedades
Fórmula molecular |
C20H24O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-4-deuterio-6-(dideuterio(113C)methylidene)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i1+1D2,11D |
Clave InChI |
BFYIZQONLCFLEV-UGGPUEFQSA-N |
SMILES isomérico |
[2H]C1=C2C(=[13C]([2H])[2H])C[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C=CC1=O)C)C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)

![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
![2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B13859581.png)
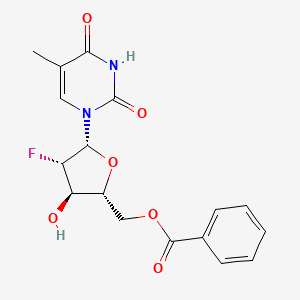
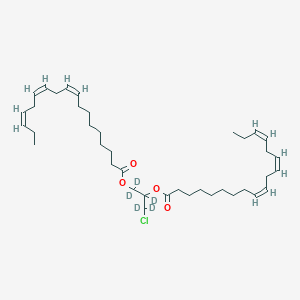
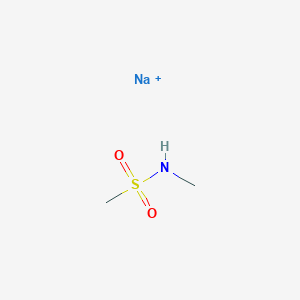
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole](/img/structure/B13859628.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)

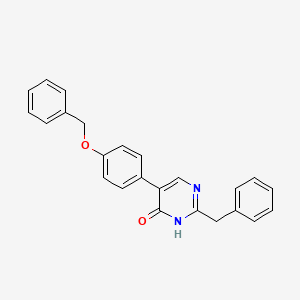
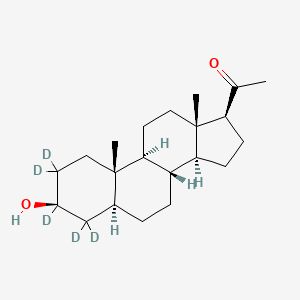
![[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)
